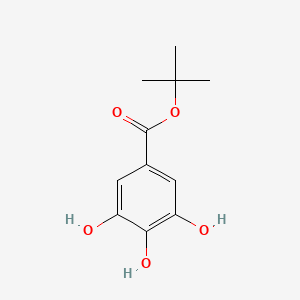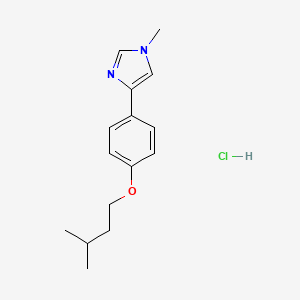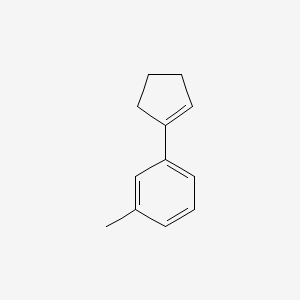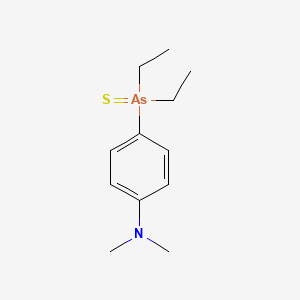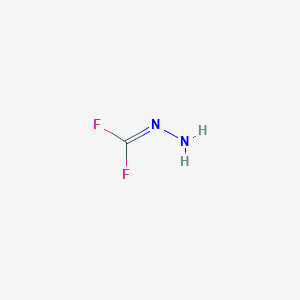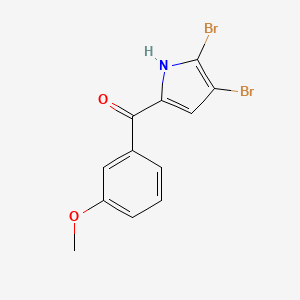
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two bromine atoms at positions 4 and 5, and a methoxyphenyl group attached to the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 4,5-dibromo-1H-pyrrole-2-carboxylate as a starting material, which is then reacted with a methoxyphenyl reagent under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the bromine atoms or reduce the methanone group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Applications De Recherche Scientifique
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar in structure but with a carboxylate group instead of the methanone moiety.
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone: Similar but lacks the methoxy group on the phenyl ring.
Uniqueness
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone is unique due to the presence of both bromine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
50372-70-8 |
|---|---|
Formule moléculaire |
C12H9Br2NO2 |
Poids moléculaire |
359.01 g/mol |
Nom IUPAC |
(4,5-dibromo-1H-pyrrol-2-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9Br2NO2/c1-17-8-4-2-3-7(5-8)11(16)10-6-9(13)12(14)15-10/h2-6,15H,1H3 |
Clé InChI |
RJANZYLLMXRKLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2=CC(=C(N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


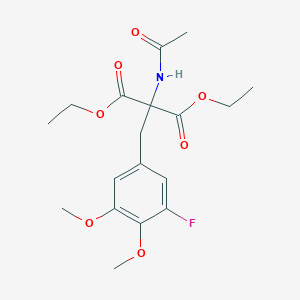
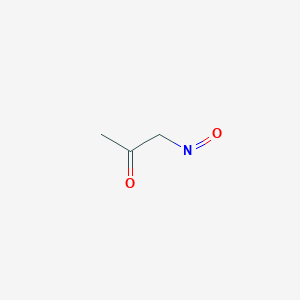


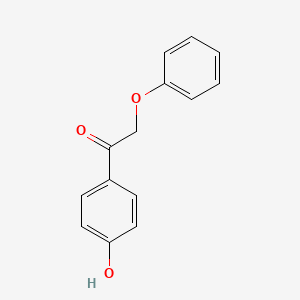
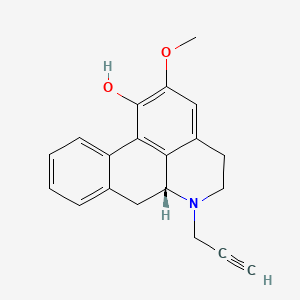

![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
